![molecular formula C16H26N2O B247997 3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247997.png)

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide is a chemical compound that is commonly referred to as bupivacaine. It belongs to the class of local anesthetics and is used in various clinical settings to induce anesthesia. Bupivacaine is synthesized using various methods and has been extensively studied for its scientific research applications.

Wirkmechanismus

Bupivacaine works by blocking sodium channels in the nerve fibers, thereby preventing the transmission of nerve impulses. This results in a loss of sensation in the affected area. Bupivacaine has a higher affinity for sodium channels in the nerve fibers than other local anesthetics, which makes it more effective in inducing anesthesia.

Biochemical and Physiological Effects

Bupivacaine has various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. Bupivacaine has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. Additionally, bupivacaine has been shown to have cardiotoxic effects, including the potential to induce cardiac arrhythmias.

Vorteile Und Einschränkungen Für Laborexperimente

Bupivacaine has several advantages for lab experiments. It is a potent local anesthetic and can induce anesthesia quickly and effectively. Additionally, bupivacaine has a long duration of action, which makes it useful for experiments that require prolonged anesthesia. However, bupivacaine also has some limitations for lab experiments. It has a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, bupivacaine can induce cardiac toxicity, which can limit its use in experiments that involve cardiac function.

Zukünftige Richtungen

There are several future directions for the study of bupivacaine. One potential direction is the development of new formulations of bupivacaine that can reduce its cardiotoxic effects. Another potential direction is the investigation of the molecular mechanisms underlying the development of neuropathic pain and the identification of new targets for the treatment of neuropathic pain. Additionally, further studies are needed to investigate the effects of bupivacaine on cardiac function and to identify potential targets for the treatment of cardiac arrhythmias.

Conclusion

In conclusion, bupivacaine is a potent local anesthetic that has been extensively studied for its scientific research applications. It is synthesized using various methods and works by blocking sodium channels in the nerve fibers. Bupivacaine has various biochemical and physiological effects, including the potential to induce cardiac toxicity. It has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, bupivacaine is an important compound for the study of local anesthetics and has potential applications in the treatment of pain and cardiac arrhythmias.

Synthesemethoden

Bupivacaine is synthesized using various methods, including the Mannich reaction, reductive amination, and the Ritter reaction. The Mannich reaction involves the reaction of butylamine, formaldehyde, and 3,5-dimethylphenylacetonitrile, followed by hydrogenation to yield bupivacaine. Reductive amination involves the reaction of 3,5-dimethylphenylacetone with butylamine, followed by reduction with sodium borohydride to yield bupivacaine. The Ritter reaction involves the reaction of 3,5-dimethylphenylacetonitrile with butylamine and sulfuric acid to yield bupivacaine.

Wissenschaftliche Forschungsanwendungen

Bupivacaine has been extensively studied for its scientific research applications. It has been used in various studies to investigate the mechanism of action of local anesthetics and their effects on nerve conduction. Bupivacaine has also been used in studies to investigate the molecular mechanisms underlying the development of neuropathic pain and to identify potential targets for the treatment of neuropathic pain. Additionally, bupivacaine has been used in studies to investigate the effects of local anesthetics on cardiac function and to identify potential targets for the treatment of cardiac arrhythmias.

Eigenschaften

Produktname |

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide |

|---|---|

Molekularformel |

C16H26N2O |

Molekulargewicht |

262.39 g/mol |

IUPAC-Name |

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide |

InChI |

InChI=1S/C16H26N2O/c1-5-6-8-18(4)9-7-16(19)17-15-11-13(2)10-14(3)12-15/h10-12H,5-9H2,1-4H3,(H,17,19) |

InChI-Schlüssel |

CHCYSUKICFPRKE-UHFFFAOYSA-N |

SMILES |

CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)C)C |

Kanonische SMILES |

CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

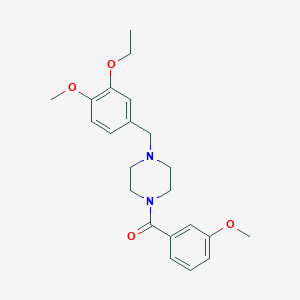

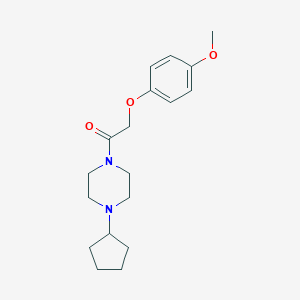

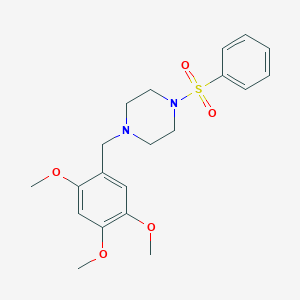

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine](/img/structure/B247916.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)

![2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B247920.png)

![1-(3-Bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247921.png)

![1-(2-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247923.png)

![1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247925.png)

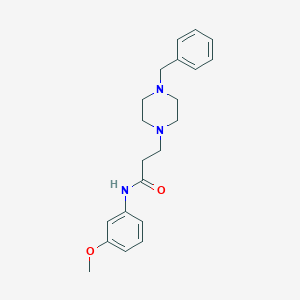

![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B247933.png)

![Ethyl 1-[3-(3-methoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247936.png)